molecular formula C10H12BrNO5S B13532894 2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid

2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid

Cat. No.: B13532894
M. Wt: 338.18 g/mol
InChI Key: PRUVMBRWRGCKHH-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid is an organic compound that features a bromophenoxy group and a methanesulfonamide group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the preparation of 4-bromophenol, which is then reacted with an appropriate alkylating agent to form 4-bromophenoxyalkane.

    Introduction of the Methanesulfonamide Group: The bromophenoxy intermediate is then subjected to sulfonamidation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrophobic interactions, while the methanesulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-3-methanesulfonamidopropanoic acid
  • 2-(4-Fluorophenoxy)-3-methanesulfonamidopropanoic acid
  • 2-(4-Methylphenoxy)-3-methanesulfonamidopropanoic acid

Uniqueness

2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C10H12BrNO5S

Molecular Weight

338.18 g/mol

IUPAC Name

2-(4-bromophenoxy)-3-(methanesulfonamido)propanoic acid

InChI

InChI=1S/C10H12BrNO5S/c1-18(15,16)12-6-9(10(13)14)17-8-4-2-7(11)3-5-8/h2-5,9,12H,6H2,1H3,(H,13,14)

InChI Key

PRUVMBRWRGCKHH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC(C(=O)O)OC1=CC=C(C=C1)Br

Origin of Product

United States

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